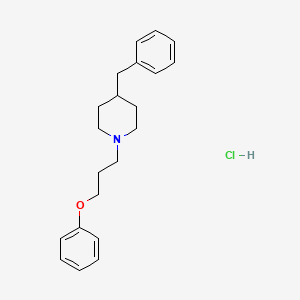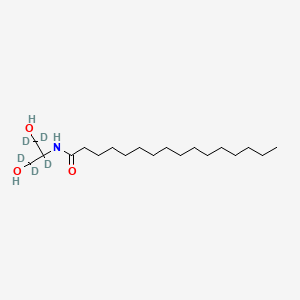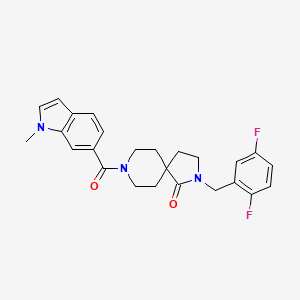
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by its unique structure, which includes an acetyl group, a hydroxypropionamide moiety, and a dicyclohexylammonium salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt typically involves multiple steps:
Acetylation: The L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine.
Hydroxypropionamide Formation: The acetylated L-cysteine is then reacted with 2-hydroxy-3-propionamide under controlled conditions to form the desired hydroxypropionamide moiety.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-cysteine are acetylated in industrial reactors.
Continuous Reaction: The hydroxypropionamide formation is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The final product is purified through crystallization and filtration techniques to obtain the dicyclohexylammonium salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the hydroxypropionamide moiety.
Reduction: Reduced forms of the acetyl and hydroxypropionamide groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in disease research.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects pathways related to amino acid metabolism, protein synthesis, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-S-(3-hydroxypropyl)cysteine
- Sulfamethoxazole Beta-D-Glucuronide
- 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Uniqueness
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is unique due to its specific structural features, including the deuterium labeling (d3) and the presence of the dicyclohexylammonium salt. These characteristics make it particularly useful in proteomics research and as a reference standard in analytical studies.
Propiedades
Fórmula molecular |
C20H37N3O5S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1/i;1D3 |
Clave InChI |
KGIBHDNDPZUJMP-GPRACHGUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
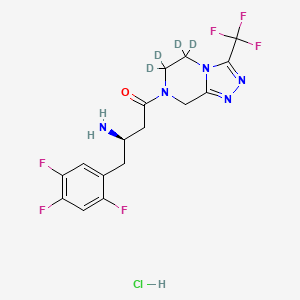
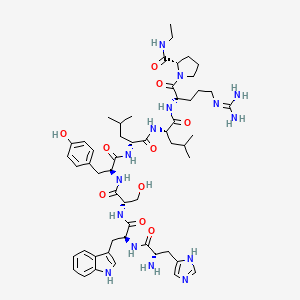

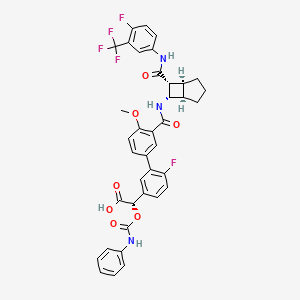
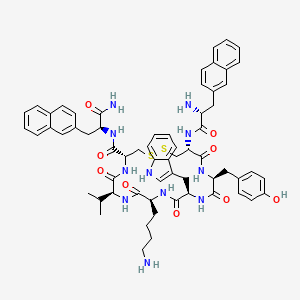

![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
